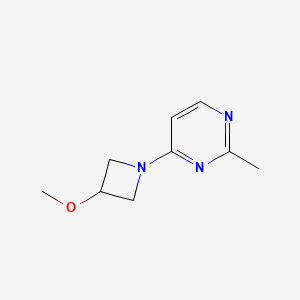

4-(3-Methoxyazetidin-1-yl)-2-methylpyrimidine

Description

Properties

IUPAC Name |

4-(3-methoxyazetidin-1-yl)-2-methylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-7-10-4-3-9(11-7)12-5-8(6-12)13-2/h3-4,8H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNLDSRLZISXVKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)N2CC(C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyazetidin-1-yl)-2-methylpyrimidine can be achieved through a multi-step process. One common method involves the reaction of 2-methylpyrimidine with 3-methoxyazetidine under specific conditions. The reaction typically requires a base such as sodium hydride and a solvent like dimethylformamide. The mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyazetidin-1-yl)-2-methylpyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding amines.

Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

4-(3-Methoxyazetidin-1-yl)-2-methylpyrimidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Methoxyazetidin-1-yl)-2-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- 4-(3-Hydroxyazetidin-1-yl)-2-methylpyrimidine

- 4-(3-Chloroazetidin-1-yl)-2-methylpyrimidine

- 4-(3-Aminoazetidin-1-yl)-2-methylpyrimidine

Uniqueness

4-(3-Methoxyazetidin-1-yl)-2-methylpyrimidine is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. This functional group can enhance the compound’s solubility and interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

4-(3-Methoxyazetidin-1-yl)-2-methylpyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a methoxyazetidine group. Its chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHNO

Research indicates that this compound may interact with various biological targets, particularly in the central nervous system. Its mechanism is hypothesized to involve modulation of neurotransmitter systems, particularly those related to dopamine and serotonin pathways.

Biochemical Pathways

The compound is believed to influence the following pathways:

- Monoamine Neurotransmitter Pathways : It may affect the levels of neurotransmitters such as serotonin and norepinephrine, which are crucial for mood regulation.

- Kinase Inhibition : Some studies suggest it may act as a kinase inhibitor, impacting cellular signaling pathways involved in proliferation and survival.

Antimicrobial Activity

In vitro studies have shown that this compound exhibits antimicrobial properties against several bacterial strains. The compound has been tested against:

- Mycobacterium tuberculosis

- Staphylococcus aureus

The results indicated moderate activity, suggesting potential as an antimicrobial agent.

Anticancer Properties

Preliminary investigations into its anticancer effects have shown promise in inhibiting the growth of various cancer cell lines. For instance, studies have evaluated its effects on:

- MCF-7 (breast cancer)

- A549 (lung cancer)

These studies revealed that the compound could induce apoptosis in cancer cells, although further research is needed to elucidate its full potential.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

-

Study on Antimicrobial Activity :

- Objective : To evaluate the effectiveness against Mycobacterium tuberculosis.

- Findings : The compound showed significant inhibition at concentrations above 50 µg/mL.

- : Suggests further development as a potential anti-tuberculosis agent.

-

Anticancer Study :

- Objective : To assess cytotoxic effects on MCF-7 cells.

- Methodology : MTT assay was used to measure cell viability.

- Results : IC values indicated effective cytotoxicity at low micromolar concentrations.

Data Tables

| Biological Activity | Test Organism/Cell Line | IC (µg/mL) | Mechanism |

|---|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | >50 | Inhibition of cell wall synthesis |

| Anticancer | MCF-7 | 20 | Induction of apoptosis |

| Anticancer | A549 | 25 | Cell cycle arrest |

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics. It demonstrates moderate bioavailability and a half-life suitable for therapeutic applications.

Q & A

Q. How to interpret conflicting spectroscopic data for structural analogs?

- Methodological Answer :

- 2D NMR (COSY, NOESY) : Resolve signal overlap in crowded spectra.

- Comparative X-ray analysis : Align crystal structures with computational models (e.g., Mercury CSD).

- Isotopic labeling : Track specific atoms (e.g., ¹⁵N) to confirm connectivity .

Tables for Quick Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.